4-(1-Hydrazinoethyl)pyridine hydrochloride
Description
4-(1-Hydrazinoethyl)pyridine hydrochloride is a pyridine derivative featuring a hydrazine-functionalized ethyl group at the 4-position of the pyridine ring. This compound is characterized by its hydrazinoethyl substituent, which imparts nucleophilic and chelating properties. It is commonly used as a precursor in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks or coordinating metal ions . The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reactions.
Properties
IUPAC Name |
1-pyridin-4-ylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6(10-8)7-2-4-9-5-3-7;/h2-6,10H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZINZPHWJDRKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydrazinoethyl)pyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 4-chloropyridine with hydrazine hydrate in a solvent such as ethanol or acetonitrile at elevated temperatures . The reaction proceeds as follows:
4-chloropyridine+hydrazine hydrate→4-(1-Hydrazinoethyl)pyridine
The resulting product is then treated with hydrochloric acid to obtain 4-(1-Hydrazinoethyl)pyridine hydrochloride.
Industrial Production Methods: Industrial production of 4-(1-Hydrazinoethyl)pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Hydrazinoethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in solvents like ethanol or acetonitrile at temperatures ranging from 0 to 150°C.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(1-Hydrazinoethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Hydrazinoethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and modulation of signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 4-Hydrazinopyridine Hydrochloride
- Structure : Direct hydrazine substitution at the 4-position of pyridine.
- Synthesis: Prepared by refluxing 4-chloropyridine with hydrazine monohydrate in 1-propanol .
- Properties : Melting point (242–243°C), high thermal stability due to hydrogen bonding between hydrazine and chloride ions .
- Applications : Used in coordination chemistry and as a ligand for metal complexes.
(b) 3-(1-Hydrazinoethyl)pyridine Dihydrochloride
- Structure: Hydrazinoethyl group at the 3-position (positional isomer).
- Applications : Less common in pharmaceuticals compared to the 4-substituted derivative.
(c) 2-(Chloromethyl)pyridine Hydrochloride
- Structure : Chloromethyl group at the 2-position.
- Properties : Molecular weight 164.03 g/mol; white to yellow crystalline solid. The chloromethyl group is a strong electrophile, enabling nucleophilic substitution reactions .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis (e.g., pioglitazone derivatives) .
(d) 4-(4-Chlorobutyl)pyridine Hydrochloride
- Structure : Chlorobutyl chain at the 4-position.
- Properties: Boiling point 311.1°C; hydrophobic chain reduces solubility in water compared to hydrazinoethyl derivatives .
- Applications : Used in drug delivery systems due to lipophilic characteristics.
(e) 4-(1-Aminoethyl)pyridine
Salt Form Comparisons
- 4-(1-Hydrazinoethyl)pyridine Dihydrochloride: Contains two chloride ions, likely protonating both the pyridine nitrogen and hydrazine group. This enhances solubility but may reduce stability under basic conditions .
- Monohydrochloride vs. Dihydrochloride: The monohydrochloride form (target compound) is less acidic and more suitable for reactions requiring controlled protonation states.
Physicochemical Properties
Key Research Findings
- Hydrazine Derivatives: The hydrazinoethyl group in 4-(1-Hydrazinoethyl)pyridine hydrochloride enables unique reactivity, such as forming hydrazones for heterocycle synthesis, which is less feasible with amino or chloromethyl analogs .
- Stability : Hydrazine derivatives are more oxidation-sensitive than chlorinated or aminated analogs, requiring inert storage conditions .
Biological Activity
4-(1-Hydrazinoethyl)pyridine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique hydrazine functional group, which significantly influences its pharmacological properties. This article reviews the biological activity of 4-(1-Hydrazinoethyl)pyridine hydrochloride, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of 4-(1-Hydrazinoethyl)pyridine hydrochloride can be represented as follows:
This structure features a pyridine ring substituted with a hydrazinoethyl group, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 4-(1-Hydrazinoethyl)pyridine hydrochloride. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.
Table 1: Antimicrobial Activity of 4-(1-Hydrazinoethyl)pyridine Hydrochloride
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5 μg/mL |
| Escherichia coli | 10 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Properties
The anticancer potential of 4-(1-Hydrazinoethyl)pyridine hydrochloride has been explored in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma).
Case Study: Anticancer Activity Assessment
In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines using an MTT assay to evaluate cell viability. The results indicated that:
- A549 Cell Line : IC50 = 12 μM
- MCF-7 Cell Line : IC50 = 15 μM
These findings highlight the compound's potential as a lead for further development in cancer therapeutics.
Neuroprotective Effects
Recent research has also investigated the neuroprotective effects of pyridine derivatives, including 4-(1-Hydrazinoethyl)pyridine hydrochloride. It has been suggested that this compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
Research Findings
A study published in the Journal of Neurochemistry demonstrated that treatment with 4-(1-Hydrazinoethyl)pyridine hydrochloride resulted in:
- Reduction of Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.
- Improvement in Cognitive Function : Enhanced performance in memory tasks in animal models.
These results indicate that the compound could have therapeutic potential for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
